molecular formula C9H12N4 B1395655 N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine CAS No. 1211506-97-6

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine

Cat. No. B1395655
M. Wt: 176.22 g/mol
InChI Key: LWBOVETVQCUAON-UHFFFAOYSA-N
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Description

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine (3-AIDMA) is an organic compound that is used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound that is composed of a nitrogen atom attached to a benzene ring and two methyl groups. 3-AIDMA has been studied extensively for its biochemical and physiological effects and its potential applications in laboratory experiments.

Scientific Research Applications

Advances in Organic Synthesis

Organic synthesis has seen significant advances with the utilization of compounds having functionalities similar to N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine, such as the development of novel synthetic routes for nitrogen-containing compounds. These advancements include the synthesis of complex aldehydes, ketones, and hydroxamic acids through methods that improve upon traditional amide methodologies. Such compounds are crucial for the synthesis of natural products and their analogues, highlighting the importance of N,N-dimethylamine derivatives in facilitating complex organic transformations (Khlestkin & Mazhukin, 2003).

Biochemical Applications

In biochemistry, derivatives of N,N-dimethylamine are explored for their ability to interact with biological molecules, demonstrating potential as tools for studying dynamic protein interactions. The development of solvatochromic fluorophores based on N,N-dimethylamine derivatives, for instance, aids in the investigation of protein-protein interactions through changes in fluorescence emission, offering insights into the molecular dynamics at play within biological systems (Loving & Imperiali, 2008).

Material Science and Chemistry

In the field of material science, compounds related to N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine have been used to engineer novel materials with specific properties. For example, polymers synthesized with N,N-dimethylamine functionalities demonstrate significant potential in applications ranging from biomaterials to electronics, showcasing the versatility and utility of these compounds in creating materials with desired physical, chemical, and biological properties (Lynn & Langer, 2000).

Pharmacological Research

Pharmacologically, N,N-dimethylamine derivatives have been explored for their therapeutic potential, including the development of novel drug candidates with improved water solubility and oral bioavailability. These compounds have shown promise in pre-clinical models for various conditions, illustrating the significance of N,N-dimethylamine functionalities in enhancing drug properties and therapeutic efficacy (Harrison et al., 2001).

properties

IUPAC Name

4-N,4-N-dimethyl-1H-indazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-13(2)7-5-3-4-6-8(7)9(10)12-11-6/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBOVETVQCUAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine

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